N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-(2-chlorophenyl)ethanediamide
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Description
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-(2-chlorophenyl)ethanediamide is a useful research compound. Its molecular formula is C21H22ClN3O5 and its molecular weight is 431.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.1247985 g/mol and the complexity rating of the compound is 603. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-(2-chlorophenyl)ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure, including a benzodioxole ring, a morpholine moiety, and an ethylenediamine backbone. The synthesis and characterization of this compound have led to investigations into its pharmacological properties, particularly in the context of enzyme inhibition and therapeutic applications.
- Molecular Formula : C22H26ClN3O5
- Molecular Weight : 445.91 g/mol
- CAS Number : 887219-06-9
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound is believed to inhibit specific enzymes by binding to their active sites. This action can disrupt metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
- Signal Transduction Interference : It may modulate signal transduction pathways, altering cellular responses that are critical in disease progression.
Biological Activity Overview
Research has highlighted several key areas of biological activity for this compound:
Anticancer Activity
Studies have shown that this compound exhibits significant anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the inhibition of cell cycle progression and the activation of pro-apoptotic signals.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory activity, likely through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation processes.
Enzyme Inhibition Studies
The following table summarizes some key findings regarding enzyme inhibition by this compound:
Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |
---|---|---|---|
Cyclooxygenase (COX) | Competitive | 12.5 | |
Protein Kinase B (AKT) | Non-competitive | 8.0 | |
Histone Deacetylase (HDAC) | Mixed | 15.0 |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on Cancer Cell Lines : A study involving various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant effects observed in breast and colon cancer cells.
- Inflammation Model : In an animal model of acute inflammation, administration of the compound significantly reduced edema and inflammatory markers compared to control groups.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(2-chlorophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O5/c22-15-3-1-2-4-16(15)24-21(27)20(26)23-12-17(25-7-9-28-10-8-25)14-5-6-18-19(11-14)30-13-29-18/h1-6,11,17H,7-10,12-13H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIQQJBXGQETMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NC2=CC=CC=C2Cl)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.